Ethanedithioamide, N,N-dipropyl-
Description
Ethanedithioamide, N,N-dipropyl- (CAS 16475-50-6) is a sulfur-containing organic compound with the molecular formula C₈H₁₆N₂S₂ and a molecular weight of 204.36 g/mol. Structurally, it features two propyl groups attached to the nitrogen atoms of a dithioamide backbone (C=S groups). This compound is part of a broader class of dithioamides, which are characterized by their thioamide (-C(S)-N-) functional groups. The N,N-dipropyl substitution confers distinct physicochemical and biological properties compared to analogs with shorter or bulkier alkyl chains .
Properties
CAS No. |
78286-04-1 |
|---|---|
Molecular Formula |
C8H16N2S2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
N',N'-dipropylethanedithioamide |
InChI |
InChI=1S/C8H16N2S2/c1-3-5-10(6-4-2)8(12)7(9)11/h3-6H2,1-2H3,(H2,9,11) |
InChI Key |
RXHJXYIOWYGACR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanedithioamide, N,N-dipropyl- typically involves the reaction of ethanedithioamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Ethanedithioamide+2Propylamine→Ethanedithioamide, N,N-dipropyl-+2Ammonia
Industrial Production Methods
Industrial production of ethanedithioamide, N,N-dipropyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanedithioamide, N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted ethanedithioamide derivatives
Scientific Research Applications
Ethanedithioamide, N,N-dipropyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanedithioamide, N,N-dipropyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Ethanedithioamide, N,N'-Dimethyl-
- Molecular Formula : C₄H₈N₂S₂
- Molecular Weight : 148.25 g/mol
- Key Differences: Shorter Alkyl Chains: Methyl groups reduce steric hindrance but lower lipophilicity. Biological Activity: Lower binding affinity for targets like the translocator protein (TSPO) compared to N,N-dipropyl analogs. For example, N,N-dimethyl acetamide derivatives exhibit Ki values ~25 nM, whereas N,N-dipropyl analogs achieve sub-nanomolar affinity (Ki = 0.18 nM) .
Ethanedithioamide, N,N'-Diethyl-
- Molecular Formula : C₆H₁₂N₂S₂
- Molecular Weight : 176.31 g/mol
- Key Differences: Intermediate Chain Length: Ethyl groups balance lipophilicity and steric effects. Biological Activity: In LSD analogs, N,N-diethyl substitution maximizes hallucinogenic potency, whereas N,N-dipropyl reduces activity by 90% due to unfavorable steric interactions with receptors . Thermodynamic Properties: Higher boiling points compared to methyl analogs but lower than dipropyl derivatives .
Ethanedithioamide, N,N'-Dibutyl-
- Molecular Formula : C₁₀H₂₀N₂S₂
- Molecular Weight : 232.41 g/mol
- Key Differences :
Key Research Findings
Physicochemical Properties
- Solubility: Dipropyl derivatives show moderate solubility in organic solvents (e.g., ethanol, chloroform) but poor aqueous solubility, limiting their use in hydrophilic formulations .
- Thermal Stability : Longer alkyl chains (e.g., dipropyl vs. dimethyl) increase melting and boiling points, as seen in ethanediamide analogs (N,N'-dipropyl: boiling point ~429–430 K at 0.016 bar) .
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